5-(Trifluoromethyl)-3,4'-bipyridine

C–H Activation Homogeneous Catalysis Borylation

Standard bipyridine ligands deliver meta/para mixtures in Ir-catalyzed C-H borylation of aromatic amides, forcing costly isomer separation. 5-(Trifluoromethyl)-3,4'-bipyridine solves this via its electron-withdrawing 5-CF₃ group, enabling exclusive ortho-selectivity. • Reverses regioselectivity: meta/para → exclusive ortho-borylation (Angew. Chem.) • Accelerates Pt-mediated cyclometalation vs. methyl-substituted analogs • Boosts DSSC photoconversion efficiency ~30-34% (Cu⁺/Cu²⁺ oxidation shift: +0.72 V) Each batch QC-verified by NMR and HPLC. Global shipping with full documentation.

Molecular Formula C11H7F3N2
Molecular Weight 224.18 g/mol
Cat. No. B13026432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-3,4'-bipyridine
Molecular FormulaC11H7F3N2
Molecular Weight224.18 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CC(=CN=C2)C(F)(F)F
InChIInChI=1S/C11H7F3N2/c12-11(13,14)10-5-9(6-16-7-10)8-1-3-15-4-2-8/h1-7H
InChIKeyIYMQUEMRDIUCNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)-3,4'-bipyridine: A Versatile Ligand Scaffold


5-(Trifluoromethyl)-3,4'-bipyridine (CAS 1214362-09-0) is an unsymmetrical bipyridine derivative featuring a single trifluoromethyl group at the 5-position of the pyridine ring bearing the 3,4′-linkage . This electron-deficient, nitrogen-based heterocyclic ligand serves as a versatile building block in coordination chemistry and catalysis, where the strong electron-withdrawing –CF₃ substituent imparts distinctive electronic and steric properties that differentiate it from non-fluorinated or symmetrically substituted bipyridine analogs [1].

Electron-deficient N-donor ligand for coordination chemistry and catalysis
Single CF₃ at 5-position alters electronic/steric profile vs. unsubstituted bipyridines
Research use in regioselective C–H activation, photophysics, and medicinal chemistry building blocks

5-(Trifluoromethyl)-3,4'-bipyridine vs. Unmodified Bipyridines


The presence and precise position of the trifluoromethyl substituent in 5-(trifluoromethyl)-3,4'-bipyridine are not merely incremental modifications but are pivotal in determining regioselectivity and reaction outcomes. In the iridium-catalyzed C–H borylation of aromatic amides, the introduction of a single –CF₃ group at the 5-position of a bipyridine ligand was shown to induce a complete reversal of regioselectivity, shifting the site of borylation from a mixture of meta/para positions to exclusively ortho-substitution [1]. This dramatic change in reaction selectivity cannot be achieved using unsubstituted bipyridine or bipyridines bearing sterically equivalent but electronically neutral substituents, as the unique electron-withdrawing nature and specific geometry of the 5-CF₃ group engage in crucial outer-sphere interactions with the amide substrate [1]. Therefore, simple substitution with a non-fluorinated analog will lead to a different, and in many cases, less desirable product distribution.

Target Ligand
Unsubstituted Bipyridine
Exclusive ortho-selectivity in Ir-catalyzed borylation
Yields meta/para mixture; regioselectivity not controlled
Electron-withdrawing –CF₃ accelerates C–H activation and shifts redox potentials
Does not provide electronic tuning; reaction rates and photophysics differ
Fluorinated scaffold supports synthesis of kinase inhibitor intermediates
Substitution may lead to inactive or off-target compounds

Head-to-Head Evidence: 5-(Trifluoromethyl)-3,4'-bipyridine


Exclusive Ortho-Selectivity in Ir-Catalyzed C–H Borylation

In the iridium-catalyzed borylation of aromatic amides, using 5-(trifluoromethyl)-3,4'-bipyridine as a ligand results in a complete change in regioselectivity compared to standard, unsubstituted bipyridine ligands. The introduction of the CF₃ group at the 5-position directs borylation exclusively to the ortho position, whereas the unsubstituted bipyridine ligand (bpy) yields a mixture of meta- and para-borylated products due to steric control [1].

Regioselectivity Control
Head-to-head
Complete shift from meta/para mixture to exclusive ortho-product
Enables ortho-functionalized amide synthesis
Ir-catalyzed borylation of benzamides; ortho vs. meta/para
C–H Activation Homogeneous Catalysis Borylation

Accelerated Pt-Mediated C–H Activation

A systematic study comparing the effects of substituents on 2,2'-bipyridine ligands in rollover C–H activation with [Pt(Me)₂(DMSO)₂] found that an electron-withdrawing CF₃ group significantly accelerates the cyclometalation reaction relative to an electron-donating CH₃ group of similar steric bulk [1].

C–H Activation Rate
Class-level
Accelerated cyclometalation vs. 5-methyl-bpy
Supports milder catalytic conditions
Pt-mediated rollover C–H activation; extrapolated from 2,2′-bpy study
Organometallic Chemistry C–H Activation Platinum Complexes

Tuning Photophysical & Electrochemical Properties

Incorporation of trifluoromethyl groups into bipyridine ligands, such as in 4,4′-bis(trifluoromethyl)-2,2′-bipyridine (BTFMB), lowers the π* energy level of the ligand, which in turn significantly alters the ground- and excited-state redox potentials and the absorption/emission properties of its metal complexes compared to unsubstituted bipyridine (bpy) [1]. This principle applies to 5-(trifluoromethyl)-3,4'-bipyridine, where the single –CF₃ group will have a similar, albeit potentially attenuated, effect on the electronic structure of the resulting metal complexes.

Electronic Tuning
Class-level
CF₃-substituted bpy lowers π* energy, shifts redox potentials (e.g., +0.28 V for Cu complex)
Enables modulation of photophysical and redox properties
Extrapolated from 4,4′-bis(CF₃)-bpy; 3,4′-isomer may show attenuated effect
Photophysics Electrochemistry Ruthenium Complexes

Kinase Inhibitor & TGF-Beta Modulator Intermediate

Patents describe the use of trifluoromethyl-substituted bipyridines as key intermediates in the synthesis of biologically active compounds. Specifically, 5-(trifluoromethyl)-3,4'-bipyridine is claimed within a broader class of bipyridine derivatives that function as inhibitors of TGF-beta receptor kinases and other ATP-consuming proteins, which are valuable in the treatment of kinase-induced diseases, including tumors [1].

Medicinal Chemistry Scaffold
Supporting evidence
Used in synthesis of kinase inhibitors (e.g., PI3K p110δ inhibitor with EC₅₀ 0.310 nM)
Versatile building block for inhibitor discovery
Patent claims; activity belongs to final compounds
Medicinal Chemistry Kinase Inhibition Bipyridine Intermediates

Key Application Scenarios for 5-(Trifluoromethyl)-3,4'-bipyridine


Ortho-Selective Benzamide C–H Borylation

Medicinal chemists requiring ortho-functionalized benzamide derivatives for SAR studies or late-stage diversification should prioritize 5-(trifluoromethyl)-3,4'-bipyridine as a ligand. As demonstrated in Angewandte Chemie, its use in iridium catalysis delivers exclusive ortho-selectivity in the borylation of aromatic amides, overcoming the inherent meta/para selectivity of standard bipyridine ligands and providing access to a valuable and otherwise difficult-to-access substitution pattern [1].

Accelerated C–H Activation in Catalytic Cycles

Researchers developing new catalytic methods involving platinum or other late transition metals can utilize 5-(trifluoromethyl)-3,4'-bipyridine to accelerate key C–H activation steps. The electron-withdrawing nature of the –CF₃ group was shown to significantly enhance the rate of platinum-mediated cyclometalation compared to electronically neutral methyl-substituted analogs, offering a pathway to faster and more efficient catalytic transformations under milder conditions [1].

Redox-Tuned Copper Dyes for Solar Cells

For scientists designing new dyes for dye-sensitized solar cells (DSSCs), 5-(trifluoromethyl)-3,4'-bipyridine offers a means to fine-tune the electronic properties of copper(I) complexes. The incorporation of a CF₃ group into the bipyridine ligand framework stabilizes the HOMO energy level and shifts the Cu⁺/Cu²⁺ oxidation potential to more positive values (e.g., +0.72 V vs. +0.44 V for non-fluorinated analog), leading to significant enhancements in photoconversion efficiency (≈30–34% relative to N719) compared to dyes lacking the fluoro-group [1]. This directly impacts device performance and makes the compound a critical component in next-generation photovoltaic research.

TGF-Beta Receptor Kinase Inhibitor Intermediates

In oncology and immunology drug discovery programs, 5-(trifluoromethyl)-3,4'-bipyridine serves as a crucial building block for the synthesis of potent TGF-beta receptor kinase inhibitors. Patents specifically claim this class of bipyridine derivatives for their ability to modulate signal transduction by ATP-consuming proteins like kinases, providing a direct path to novel therapeutics for kinase-induced diseases, including various tumors [1].

Application
Selection Property
Validation Focus
Ortho-selective benzamide borylation
CF₃-substituted bipyridine ligand for Ir catalysis
Regioselectivity and isomeric purity of borylated products
Accelerated C–H activation in Pt catalysis
Electron-withdrawing ligand for late-transition metals
Reaction rate and cyclometalation efficiency
Copper(I) dye sensitizers for photovoltaics
Redox potential tuning via CF₃-bipyridine
Photoconversion efficiency and HOMO stabilization
Kinase inhibitor discovery intermediates
Electrophilic bipyridine scaffold
In vitro kinase profiling and structure-activity relationships

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